molecular formula C6H14N2OS B14250969 N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide

Cat. No.: B14250969
M. Wt: 162.26 g/mol
InChI Key: ZOZMEAHMVNESSO-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by a dimethylaminoethyl group (–N(CH₃)₂CH₂CH₂–) and a sulfanyl (–SH) substituent. The molecular formula is C₆H₁₂N₂OS (molecular weight ≈ 160.24 g/mol).

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide

InChI

InChI=1S/C6H14N2OS/c1-8(2)4-3-7-6(9)5-10/h10H,3-5H2,1-2H3,(H,7,9)

InChI Key

ZOZMEAHMVNESSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide typically involves the reaction of 2-chloro-N,N-dimethylethylamine with thiourea under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors that maintain the optimal reaction conditions, ensuring high yield and purity of the final product. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Disulfides are formed as major products.

    Reduction: The corresponding amine is the major product.

    Substitution: Various substituted amines are formed depending on the reactants used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for thiol-containing proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds, thereby affecting the structure and function of these biomolecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Acetamide Derivatives

The compound’s structure places it within a broader class of acetamides with varying substituents. Key comparisons include:

Chloroacetamides (Pesticides)
  • Alachlor (C₁₄H₂₀ClNO₂, 269.77 g/mol): Features a chloro (–Cl) and methoxymethyl (–OCH₃) group. Used as a herbicide due to its inhibition of fatty acid synthesis in plants .
  • Dimethenamid (C₁₂H₁₈ClNO₂S, 275.79 g/mol): Contains a thienyl and methoxy group. Acts as a pre-emergent herbicide .

Comparison :

  • Applications : Chloroacetamides are agrochemicals, whereas sulfanylacetamides (e.g., antimicrobial analogs in ) may target biological systems .
Aminoethyl-Thiol Derivatives
  • 2-(Dimethylamino)ethanethiol (C₄H₁₁NS, 105.20 g/mol): Lacks the acetamide backbone but shares dimethylamino and thiol groups. Used in chemical synthesis for disulfide bond formation .
  • N-(2-(Diethylamino)ethyl)-2-phenylacetamide (C₁₄H₂₂N₂O, 234.34 g/mol): Diethylaminoethyl and phenyl groups enhance lipophilicity, contrasting with the target’s smaller dimethylamino group .

Comparison :

  • Solubility: Dimethylamino groups improve water solubility compared to diethylamino analogs.
  • Steric Effects: The phenyl group in the diethylamino derivative may hinder interactions with enzymes or receptors compared to the target’s compact structure .

Comparison :

  • Bioactivity : The target compound’s simpler structure (lacking benzothiazole or phenyl groups) may limit its potency but improve metabolic stability.
  • Synthetic Utility: The dimethylaminoethyl group could enhance cellular uptake compared to methoxyphenyl substituents .

Role in Polymer Chemistry

  • 2-(Dimethylamino)ethyl methacrylate (C₈H₁₅NO₂, 157.21 g/mol): A monomer used in resin cements. The dimethylamino group acts as a co-initiator in polymerization .
  • Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂, 193.24 g/mol): Demonstrates higher reactivity in polymerization than aminoethyl methacrylates .

Comparison :

  • Mechanism : The target’s sulfanyl group may act as a chain-transfer agent (similar to RAFT polymerization in ), enabling controlled polymer growth.
  • Performance : Sulfanylacetamides could offer superior redox activity compared to methacrylate esters .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
N-[2-(Dimethylamino)ethyl]-2-sulfanylacetamide C₆H₁₂N₂OS 160.24 Dimethylaminoethyl, sulfanyl Hypothesized: Drug design, polymers
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl Herbicide
2-(Dimethylamino)ethanethiol C₄H₁₁NS 105.20 Dimethylamino, thiol Disulfide synthesis
N-(2-(Diethylamino)ethyl)-2-phenylacetamide C₁₄H₂₂N₂O 234.34 Diethylaminoethyl, phenyl Lipophilic analog
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₄N₂O₂S 294.35 Aminophenylsulfanyl, methoxyphenyl Antimicrobial

Research Findings and Implications

  • Polymer Chemistry: The dimethylaminoethyl group’s basicity and the sulfanyl group’s redox activity align with RAFT polymerization mechanisms, enabling precise molecular weight control .
  • Agrochemicals : Unlike chloroacetamides, sulfanyl derivatives may exhibit lower environmental persistence due to thiol oxidation .

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